

A Comprehensive Technical Guide to 2'-O-tert-butyltrimethylsilyl Uridine in RNA Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-TBDMS-rU

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This in-depth technical guide provides a comprehensive overview of 2'-O-tert-butyltrimethylsilyl (TBDMS) uridine, a critical building block in the chemical synthesis of RNA. This document outlines its chemical properties, its central role in solid-phase oligonucleotide synthesis, and detailed experimental protocols for its use.

Core Data Summary

CAS Number: 64975-32-6

The following table summarizes the key quantitative data for 2'-O-tert-butyltrimethylsilyl uridine:

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₆ N ₂ O ₆ Si	[1]
Molecular Weight	358.46 g/mol	[1]
Appearance	White Solid / Powder	[1][2]
Purity	Min. 95%	[1]

Introduction to 2'-O-TBDMS Uridine in RNA Synthesis

2'-O-tert-butyldimethylsilyl uridine is a protected nucleoside essential for the automated solid-phase synthesis of RNA oligonucleotides. The bulky TBDMS group selectively protects the 2'-hydroxyl group of the ribose sugar. This protection is crucial to prevent unwanted side reactions and isomerization of the phosphodiester linkage during the synthesis process.^[3] The TBDMS group is stable under the conditions required for oligonucleotide chain elongation but can be selectively removed under specific conditions, making it a cornerstone of modern RNA synthesis.^{[3][4]}

The primary application of 2'-O-TBDMS uridine is in phosphoramidite chemistry, the standard method for synthesizing RNA sequences.^{[5][6]} In this process, 2'-O-TBDMS protected ribonucleoside phosphoramidites are sequentially coupled to a growing oligonucleotide chain attached to a solid support.^[6]

Experimental Protocols

The following sections detail the key experimental protocols for the use of 2'-O-TBDMS uridine in solid-phase RNA synthesis.

Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites follows a cyclical four-step process for each nucleotide addition.

- **Step 1: Detritylation:** The 5'-O-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed with a mild acid to free the 5'-hydroxyl group for the next coupling reaction.
- **Step 2: Coupling:** The 2'-O-TBDMS uridine phosphoramidite is activated, typically with an activating agent like 5-benzylmercapto-1H-tetrazole or 5-ethylthio-1H-tetrazole, and coupled to the free 5'-hydroxyl group of the growing RNA chain.^{[5][7][8]} Longer coupling times, up to 6 minutes, are often employed to accommodate the steric bulk of the TBDMS group.^[3]
- **Step 3: Capping:** Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, such as tert-butylphenoxyacetic anhydride, to prevent the formation of deletion mutants in the final product.^[3]

- Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Deprotection of the Synthesized Oligonucleotide

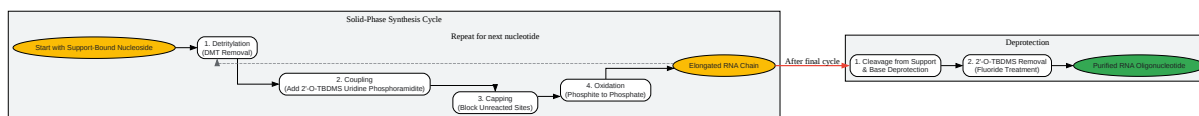
Following the completion of the synthesis, a multi-step deprotection process is required to yield the final, unmodified RNA oligonucleotide.

- Step 1: Cleavage and Base Deprotection: The oligonucleotide is first cleaved from the solid support, and the protecting groups on the phosphate backbone (β -cyanoethyl groups) and the nucleobases are removed.^[5] This is often achieved using a mixture of concentrated aqueous ammonia and ethanol (e.g., 3:1 v/v) or aqueous methylamine.^{[4][9]} The use of ethanolic ammonia helps to minimize the premature loss of the TBDMS groups, which could lead to RNA degradation under basic conditions.^[4]
- Step 2: 2'-O-TBDMS Group Removal: The crucial step of removing the 2'-O-TBDMS protecting groups is accomplished using a fluoride-containing reagent.^[4] Common reagents for this step include:
 - 1M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).^[4]
 - Triethylamine tris(hydrofluoride) (TEA·3HF).^{[5][7]}

This two-step deprotection scheme ensures the integrity of the RNA molecule.

Visualization of the RNA Synthesis Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of RNA utilizing 2'-O-TBDMS protected phosphoramidites.



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Caption: Workflow for solid-phase RNA synthesis using 2'-O-TBDMS uridine.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2'-O-tert-butylidimethylsilyl Uridine in RNA Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150670#2-o-tert-butylidimethylsilyl-uridine-cas-number]

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